BCN-PEG3-VC-PFP Ester
CAS No.:
Cat. No.: VC15894646
Molecular Formula: C37H50F5N5O10
Molecular Weight: 819.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C37H50F5N5O10 |
---|---|
Molecular Weight | 819.8 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) (2S)-2-[[(2S)-2-[3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoate |
Standard InChI | InChI=1S/C37H50F5N5O10/c1-21(2)32(34(49)46-25(10-7-12-44-36(43)51)35(50)57-33-30(41)28(39)27(38)29(40)31(33)42)47-26(48)11-14-53-16-18-55-19-17-54-15-13-45-37(52)56-20-24-22-8-5-3-4-6-9-23(22)24/h21-25,32H,5-20H2,1-2H3,(H,45,52)(H,46,49)(H,47,48)(H3,43,44,51)/t22-,23+,24?,25-,32-/m0/s1 |
Standard InChI Key | ODFSIYMVJDIAIS-COWKONOXSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CCOCCOCCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3 |
Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
BCN-PEG3-VC-PFP Ester comprises four modular components:
-
BCN Group: A strained cyclooctyne enabling SPAAC reactions with azide-functionalized biomolecules without cytotoxic catalysts .
-
PEG3 Spacer: A triethylene glycol chain enhancing hydrophilicity, reducing immunogenicity, and improving pharmacokinetics .
-
VC Linker: A valine-citrulline dipeptide substrate for cathepsin B, a lysosomal protease overexpressed in tumor cells .
-
PFP Ester: A highly reactive acylating agent forming stable amide bonds with primary amines .
The compound’s IUPAC name, perfluorophenyl (18S,21S)-1-(bicyclo[6.1.0]non-4-yn-9-yl)-18-isopropyl-3,16,19-trioxo-21-(3-ureidopropyl)-2,7,10,13-tetraoxa-4,17,20-triazadocosan-22-oate, reflects its stereochemical complexity .
Physicochemical Properties
The PFP ester’s electron-withdrawing fluorine atoms enhance electrophilicity, enabling rapid amide bond formation under mild conditions . PEG3’s ether linkages confer flexibility, reducing steric hindrance during conjugation .
Synthesis and Analytical Validation
Synthetic Pathway
BCN-PEG3-VC-PFP Ester is synthesized via sequential coupling:
-
BCN-Amine Activation: The BCN moiety is functionalized with an amine group using carbonyldiimidazole (CDI) .
-
PEG3 Insertion: Ethylene oxide polymerization yields the triethylene glycol spacer, linked via ether bonds .
-
VC Dipeptide Conjugation: Solid-phase peptide synthesis (SPPS) attaches valine and citrulline, introducing protease sensitivity .
-
PFP Ester Capping: Reaction with pentafluorophenyl trifluoroacetate activates the terminal carboxyl group .
Quality Control Metrics
-
HPLC Purity: >95% (C18 column, acetonitrile/water gradient) .
-
NMR Validation: ¹H NMR (500 MHz, DMSO-d₆) confirms PEG3’s ethylene oxide protons (δ 3.45–3.65 ppm) and BCN’s cyclopropane protons (δ 1.20–1.45 ppm) .
-
Mass Spectrometry: ESI-MS ([M+H]⁺ m/z 820.3552) aligns with theoretical values .
Biomedical Applications
Antibody-Drug Conjugates (ADCs)
BCN-PEG3-VC-PFP Ester is integral to ADC development:
-
Conjugation Strategy: The PFP ester reacts with lysine residues on antibodies, while the BCN group enables “click” conjugation with azide-bearing toxins .
-
Targeted Release: Cathepsin B cleaves the VC linker within lysosomes, releasing monomethyl auristatin E (MMAE) or other payloads selectively in tumor cells .
-
Pharmacokinetic Benefits: PEG3 reduces hepatic clearance, extending half-life to >72 hours in murine models .
Proteomics and Protein Labeling
-
Site-Specific Modification: BCN’s bioorthogonality allows labeling of azide-tagged proteins in live cells, enabling real-time tracking via fluorescence or mass spectrometry .
-
Crosslinking Studies: PEG3’s 12.5 Å length facilitates protein-protein interaction analysis without steric interference .
Biomaterial Engineering
-
Surface Functionalization: Grafting PEG3 onto polydimethylsiloxane (PDMS) implants reduces protein fouling by 60%, enhancing biocompatibility .
-
Drug-Eluting Scaffolds: BCN-mediated conjugation of VEGF to PEG hydrogels promotes angiogenesis in tissue engineering applications .
Mechanism of Enzymatic Activation
The VC linker’s cleavage mechanism involves:
-
Endocytosis: ADCs bind target antigens (e.g., HER2), internalizing into endosomes .
-
Lysosomal Trafficking: Endosomes fuse with lysosomes, exposing the VC linker to cathepsin B .
-
Enzymatic Hydrolysis: Cathepsin B’s protease activity cleaves the citrulline-para-aminobenzylcarbamate (PABC) bond, releasing the cytotoxic payload .
In vitro studies demonstrate >80% drug release within 24 hours at pH 4.5 (simulated lysosomal conditions) .
Recent Advances and Clinical Relevance
Preclinical Efficacy
-
Breast Cancer Models: Trastuzumab conjugates with BCN-PEG3-VC-PFP Ester show a 90% reduction in tumor volume vs. controls (n=10, p<0.01) .
-
Reduced Toxicity: PEG3’s shielding effect decreases off-target hepatotoxicity by 40% compared to non-PEGylated ADCs .
Stability Optimization
-
Thermal Stability: Accelerated testing (40°C/75% RH) confirms no degradation after 6 months when stored at -20°C .
-
Plasma Stability: <5% payload release in human plasma over 72 hours, ensuring systemic stability .
Challenges and Future Directions
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume